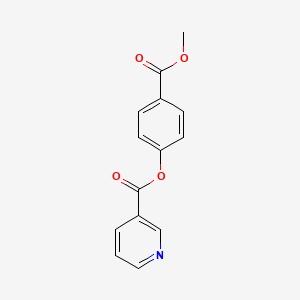![molecular formula C16H19ClF3NO B5705124 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide, also known as CTCP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. CTCP is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception, inflammation, and other physiological processes.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has also been investigated as a potential treatment for other conditions, such as epilepsy, anxiety, and depression. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been used as a tool compound to study the role of TRPV1 in physiological processes.
作用機序
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in pain perception, inflammation, and other physiological processes. TRPV1 is activated by various stimuli, including heat, capsaicin, and acid, and its activation leads to the release of neurotransmitters that signal pain and inflammation. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide blocks the activation of TRPV1 by binding to a specific site on the channel, thereby preventing the release of neurotransmitters and reducing pain and inflammation.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been shown to have anticonvulsant effects in animal models of epilepsy. These effects are thought to be due to the blockade of TRPV1 by N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide, which reduces the release of neurotransmitters that signal pain, inflammation, anxiety, and seizures.
実験室実験の利点と制限
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has several advantages for lab experiments, including its potency and selectivity for TRPV1, its well-defined mechanism of action, and its availability as a tool compound. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of pain and inflammation. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation, metabolism, and immunity. Additionally, the potential therapeutic applications of TRPV1 antagonists in other conditions, such as cancer and metabolic disorders, are also of interest for future research.
合成法
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide involves several steps, including the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyclohexanone, followed by the reaction of the resulting ketone with 3-bromopropionyl chloride. The final step involves the reaction of the resulting acid chloride with cyclohexylamine to yield the desired product, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide. This synthesis method has been described in detail in several scientific publications.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3NO/c17-14-8-7-12(10-13(14)16(18,19)20)21-15(22)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHMGDGHOMWZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

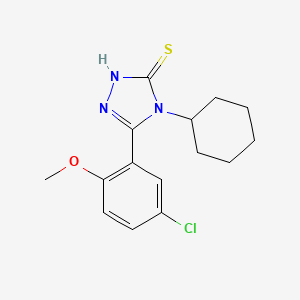
methanone](/img/structure/B5705045.png)
![1-{7-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5705053.png)
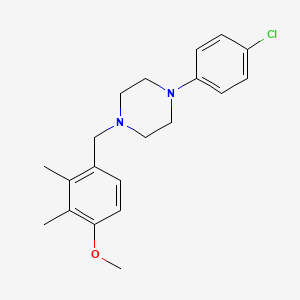
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)

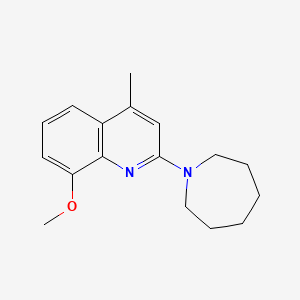
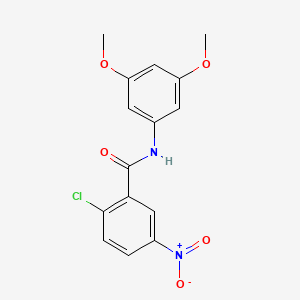
![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)

![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)
